(4-Acetoxybutyl)trimethylammonium
Description
(4-Acetoxybutyl)trimethylammonium is a quaternary ammonium compound characterized by a butyl chain substituted at the 4-position with an acetoxy (-OAc) group and a trimethylammonium cation (N⁺(CH₃)₃). Quaternary ammonium compounds (QACs) are widely used as surfactants, antimicrobial agents, catalysts, and in biomedical applications due to their cationic nature and solubility properties . The acetoxy substituent in this compound may enhance its stability or solubility compared to other alkyl- or oxo-substituted analogs, though further empirical studies are needed to confirm this .
Properties
CAS No. |
34373-95-0 |
|---|---|
Molecular Formula |
C9H20NO2+ |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
4-acetyloxybutyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20NO2/c1-9(11)12-8-6-5-7-10(2,3)4/h5-8H2,1-4H3/q+1 |
InChI Key |
KPCQQHZZNHMZEO-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCC[N+](C)(C)C |
Canonical SMILES |
CC(=O)OCCCC[N+](C)(C)C |
Other CAS No. |
34373-95-0 |
Related CAS |
2848-37-5 (iodide) |
Synonyms |
(4-acetoxybutyl)trimethylammonium (4-acetoxybutyl)trimethylammonium iodide 4-acetoxybutylcholine |
Origin of Product |
United States |
Comparison with Similar Compounds
Trimethyl(4-oxobutyl)ammonium
- Structure : Features a 4-oxobutyl chain instead of acetoxy.
- Applications :
- Key Differences : The oxo group may reduce hydrolytic stability compared to the acetoxy group, which could offer better resistance to degradation.
(2-Hydroxypropyl)trimethylammonium Formate (HTAF)
- Structure : Contains a hydroxypropyl group and formate counterion.
- Applications :
- Key Differences : The hydroxy group and formate anion likely improve water solubility, whereas the acetoxy group in (4-Acetoxybutyl)trimethylammonium may confer lipophilicity for specialized applications.
Alkyl Trimethylammonium Halides (e.g., CTAB)
- Structure : Long alkyl chains (e.g., cetyl) with halide counterions.
- Applications :
- Key Differences: The acetoxybutyl chain in this compound may reduce cytotoxicity compared to long alkyl chains like CTAB, which are known to disrupt cell membranes .
Soytrimonium Chloride
- Structure : Unsaturated oleyl chain with trimethylammonium head.
- Applications :
- Key Differences : The unsaturated chain in soytrimonium chloride lowers melting points and enhances solubility in organic matrices compared to saturated analogs. The acetoxy group in this compound may similarly improve solubility but with different metabolic pathways .
Antimicrobial Activity
- This highlights the critical role of substituent positioning.
- Alkyl Trimethylammonium Halides : CTAB exhibits broad-spectrum antimicrobial activity but with higher cytotoxicity compared to shorter-chain QACs .
Data Tables
Table 1: Structural and Functional Comparison
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